2-(2-((2-Hydroxy-3-(1h-indol-1-yl)propyl)amino)phenoxy)-2-oxoacetic acid
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Overview
Description
2-(2-((2-Hydroxy-3-(1h-indol-1-yl)propyl)amino)phenoxy)-2-oxoacetic acid is a complex organic compound that features an indole moiety, a phenoxy group, and an oxoacetic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-Hydroxy-3-(1h-indol-1-yl)propyl)amino)phenoxy)-2-oxoacetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-((2-Hydroxy-3-(1h-indol-1-yl)propyl)amino)phenoxy)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The amino and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield a secondary alcohol .
Scientific Research Applications
2-(2-((2-Hydroxy-3-(1h-indol-1-yl)propyl)amino)phenoxy)-2-oxoacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-((2-Hydroxy-3-(1h-indol-1-yl)propyl)amino)phenoxy)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of cell proliferation in cancer cells or antimicrobial activity against pathogens .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Shares the indole moiety and is used in similar synthetic applications.
2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Another indole derivative with biological activity.
Uniqueness
The presence of both the indole and phenoxy groups allows for diverse chemical modifications and interactions .
Properties
Molecular Formula |
C19H18N2O5 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[2-[(2-hydroxy-3-indol-1-ylpropyl)amino]phenoxy]-2-oxoacetic acid |
InChI |
InChI=1S/C19H18N2O5/c22-14(12-21-10-9-13-5-1-3-7-16(13)21)11-20-15-6-2-4-8-17(15)26-19(25)18(23)24/h1-10,14,20,22H,11-12H2,(H,23,24) |
InChI Key |
SPWMFYLEMMFDJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(CNC3=CC=CC=C3OC(=O)C(=O)O)O |
Origin of Product |
United States |
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